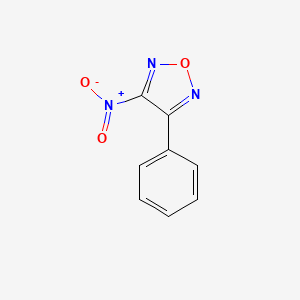

3-Nitro-4-phenyl-1,2,5-oxadiazole

説明

Overview of 1,2,5-Oxadiazole (Furazan) Heterocycles and their Isomeric Forms

Oxadiazoles (B1248032) are five-membered heterocyclic compounds containing one oxygen atom and two nitrogen atoms. nih.govresearchgate.net They exist in four isomeric forms, distinguished by the positions of the nitrogen atoms within the ring: 1,2,3-oxadiazole, 1,2,4-oxadiazole (B8745197), 1,2,5-oxadiazole, and 1,3,4-oxadiazole (B1194373). wikipedia.orgencyclopedia.pub The 1,2,5-oxadiazole isomer, also known by its trivial name furazan (B8792606), is a heteroaromatic organic compound characterized by a five-membered ring containing one oxygen and two nitrogen atoms. wikipedia.orgchemicalbook.com This ring system is planar and possesses aromatic character. chemicalbook.com

The inherent stability of the 1,2,5-oxadiazole ring allows for a wide range of substituent manipulations. thieme-connect.de Derivatives of 1,2,5-oxadiazole are typically synthesized through methods such as the dehydration of dioximes, deoxygenation of their corresponding N-oxides (furoxans), or through ring-transformation reactions. chemicalbook.com The parent 1,2,5-oxadiazole is a colorless liquid at room temperature. chemicalbook.com

It is important to differentiate between the isomeric forms of oxadiazole as their properties and applications can vary significantly. For instance, 1,2,4- and 1,3,4-oxadiazoles are frequently found in a wide array of drug-like molecules. encyclopedia.pub In contrast, 1,2,5-oxadiazole derivatives have garnered attention primarily as high-energy density materials and as biologically active compounds with cytotoxic properties. nih.gov The 1,2,3-isomer is the least stable and explored of the four. nih.gov

Table 1: Isomeric Forms of Oxadiazole

| Isomer | Ring Structure | Key Characteristics |

|---|---|---|

| 1,2,3-Oxadiazole | Contains adjacent nitrogen atoms at positions 2 and 3. | Unstable and tends to undergo ring-opening. wikipedia.org |

| 1,2,4-Oxadiazole | Nitrogen atoms are at positions 2 and 4. | Found in various pharmaceutical drugs and known for diverse biological activities. nih.govwikipedia.org |

| 1,2,5-Oxadiazole (Furazan) | Nitrogen atoms are at positions 2 and 5. nih.gov | Stable aromatic ring, with derivatives used as high-energy materials and in medicinal chemistry. nih.govthieme-connect.de |

| 1,3,4-Oxadiazole | Nitrogen atoms are at positions 3 and 4. | Common scaffold in medicinal chemistry with a wide range of biological activities. researchgate.net |

Historical Context and Evolution of Research in 1,2,5-Oxadiazole Chemistry

The study of 1,2,5-oxadiazoles dates back to the late 19th century. thieme-connect.de The term "furazan" was initially proposed by Wolff for the 1,2,5-oxadiazole skeleton. thieme-connect.de Early research focused on the fundamental synthesis and reactivity of the ring system. A significant advancement in the field was the development of synthetic routes from 1,2-diketone oxime derivatives. wikipedia.org

Over the decades, research into 1,2,5-oxadiazole chemistry has evolved considerably. While initially of academic interest, the diverse applications of its derivatives have driven further exploration. These applications span pharmaceuticals, analytical reagents, propellants, and explosives. thieme-connect.de A notable area of development has been in the synthesis of high-energy density materials, where the nitrogen-rich nature of the oxadiazole ring is advantageous. nih.gov In recent years, there has been a growing interest in the biological activities of 1,2,5-oxadiazole derivatives, with studies reporting their potential as carbonic anhydrase inhibitors, antibacterial agents, and vasodilators. benthamdirect.comnih.gov

Structural Significance of Nitro-Substituted Phenyl-Oxadiazole Frameworks in Advanced Chemical Research

For instance, nitro-substituted heterocyclic compounds are often investigated for their energetic properties. The presence of nitro groups can increase the density and oxygen balance of a compound, which are key factors for high-energy materials. thieme-connect.de Furthermore, the phenyl group provides a scaffold for further functionalization, allowing for the tuning of properties such as solubility, stability, and intermolecular interactions. The planarity of the phenyl and oxadiazole rings can facilitate π-stacking interactions, which are important in the design of materials with specific electronic or optical properties.

In the context of medicinal chemistry, the introduction of a nitro group can modulate the biological activity of a parent compound. While some nitroaromatic compounds have applications in drug development, their use is often approached with caution due to potential toxicological concerns. The phenyl-oxadiazole scaffold itself is a recognized pharmacophore in various drug discovery programs. benthamdirect.comnih.gov The presence of a nitro substituent on this framework can lead to novel biological activities. For example, nitro-substituted 1,2,4-oxadiazoles have shown potent antimicrobial activity. nih.gov

Nomenclature and Classification of 1,2,5-Oxadiazole Derivatives and their N-Oxides (Furoxans)

The systematic nomenclature for the 1,2,5-oxadiazole ring is established by IUPAC. nih.gov The parent compound is named 1,2,5-oxadiazole. wikipedia.org Historically, the trivial name "furazan" was widely used and is still encountered in the literature. wikipedia.orgthieme-connect.de When the oxadiazole ring is fused to a benzene (B151609) ring, the resulting compound is named 2,1,3-benzoxadiazole, though the older term "benzofurazan" is also used. thieme-connect.de

A crucial aspect of 1,2,5-oxadiazole chemistry is the existence of its N-oxide derivatives, known as furoxans or 1,2,5-oxadiazole 2-oxides. wikipedia.orgnih.gov These compounds feature an additional oxygen atom attached to one of the nitrogen atoms of the oxadiazole ring. Furoxans have a distinct nomenclature and are of significant interest due to their ability to act as nitric oxide (NO) donors. wikipedia.orgnih.gov This property has led to their investigation for various therapeutic applications. nih.gov

The compound of focus, 3-Nitro-4-phenyl-1,2,5-oxadiazole, is named according to standard IUPAC rules, indicating a nitro group at position 3 and a phenyl group at position 4 of the 1,2,5-oxadiazole ring. Its corresponding N-oxide would be named this compound 2-oxide, also known as 3-Nitro-4-phenylfuroxan. cas.org

Table 2: Nomenclature of Key Compounds

| Systematic Name | Trivial Name(s) | Chemical Formula |

|---|---|---|

| 1,2,5-Oxadiazole | Furazan wikipedia.org | C₂H₂N₂O wikipedia.org |

| 1,2,5-Oxadiazole 2-oxide | Furoxan wikipedia.org | C₂H₂N₂O₂ wikipedia.org |

| This compound | C₈H₅N₃O₃ | |

| This compound 2-oxide | 3-Nitro-4-phenylfuroxan cas.org | C₈H₅N₃O₄ nih.gov |

| 2,1,3-Benzoxadiazole | Benzofurazan thieme-connect.de | C₆H₄N₂O |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-nitro-4-phenyl-1,2,5-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3O3/c12-11(13)8-7(9-14-10-8)6-4-2-1-3-5-6/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYHHKBZPGQFDKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NON=C2[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20879290 | |

| Record name | FURAZAN, NITROPHENYL- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20879290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76016-68-7 | |

| Record name | FURAZAN, NITROPHENYL- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20879290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 3 Nitro 4 Phenyl 1,2,5 Oxadiazole

Electrophilic and Nucleophilic Character of the 1,2,5-Oxadiazole Ring System

The 1,2,5-oxadiazole ring generally exhibits low reactivity towards both electrophiles and nucleophiles when substituted with simple alkyl or aryl groups. thieme-connect.de The presence of two pyridine-type nitrogen atoms makes the ring electron-deficient. ajpsonline.com However, its reactivity is significantly altered by the nature of its substituents.

The carbon atoms within the 1,2,5-oxadiazole ring possess electrophilic properties, a consequence of the electron-withdrawing effect of the adjacent heteroatoms. mdpi.com However, in unsubstituted or simply substituted furazans, the ring is not highly susceptible to nucleophilic attack. thieme-connect.de The situation changes dramatically with the introduction of a strong electron-withdrawing group that can also function as a good leaving group. In 3-Nitro-4-phenyl-1,2,5-oxadiazole, the nitro group significantly enhances the electrophilicity of the carbon atom at the 3-position, making it a prime site for nucleophilic attack. Computational studies on oxadiazole isomers indicate that the 1,2,5-oxadiazole ring has a high electrophilicity index, suggesting strong reactivity towards nucleophiles. growingscience.com

Nucleophilic substitution is a key reaction for functionalizing the 1,2,5-oxadiazole ring, provided a suitable leaving group is present. thieme-connect.de Halides, sulfonyl groups, and particularly nitro groups are effective leaving groups that facilitate these reactions. thieme-connect.de Nitro-1,2,5-oxadiazoles are among the most utilized starting materials for these transformations due to their accessibility and the excellent leaving group ability of the nitro moiety. thieme-connect.de

The nitro group in compounds like this compound can be displaced by a wide array of nucleophiles. This provides a versatile synthetic route to a range of 3-substituted-4-phenyl-1,2,5-oxadiazoles that are otherwise difficult to access. thieme-connect.deresearchgate.net

| Nucleophile | Resulting Functional Group | Reference |

|---|---|---|

| Hydroxides (e.g., OH⁻) | Hydroxy (-OH) | thieme-connect.de |

| Alkoxides (e.g., RO⁻) | Alkoxy (-OR) | thieme-connect.de |

| Phenoxides (e.g., ArO⁻) | Aryloxy (-OAr) | thieme-connect.de |

| Thiols (e.g., RSH) | Thioether (-SR) | thieme-connect.de |

| Thiocyanates (e.g., SCN⁻) | Thiocyanato (-SCN) | thieme-connect.de |

| Amines (e.g., RNH₂) | Amino (-NHR) | thieme-connect.de |

| Active Methylene Compounds | Carbon-Substituted Derivatives | thieme-connect.de |

Rearrangement Reactions Involving 1,2,5-Oxadiazole Derivatives

The inherent stability of the 1,2,5-oxadiazole ring means that rearrangement reactions typically require significant energy input, such as high temperatures or photochemical activation.

The most fundamental thermal reaction of the 1,2,5-oxadiazole ring is a cleavage process. thieme-connect.dearkat-usa.org This fragmentation typically requires temperatures exceeding 200°C. thieme-connect.de The ring cleaves cleanly at the O(1)−N(2) and C(3)−C(4) bonds. arkat-usa.org This process results in the formation of two key fragments: a nitrile and a nitrile oxide. arkat-usa.org For this compound, this fragmentation would be expected to yield benzonitrile (B105546) and a nitro-substituted nitrile oxide, although the specific products would depend on the precise fragmentation pathway and subsequent reactions.

| Reactant | Fragmentation Bonds | Primary Products | Reference |

|---|---|---|---|

| 3,4-Disubstituted-1,2,5-oxadiazole | O(1)−N(2) and C(3)−C(4) | Nitrile + Nitrile Oxide | arkat-usa.org |

| 3,4-Diphenyl-1,2,5-oxadiazole (B13105956) | O(1)−N(2) and C(3)−C(4) | Benzonitrile + Benzonitrile Oxide | arkat-usa.org |

In some specific cases, 3-heteroallyl-substituted 1,2,5-oxadiazoles can undergo Boulton–Katritzky rearrangements, transforming the oxadiazole into a new five-membered heterocycle. thieme-connect.de Additionally, thermal rearrangements have been observed in the related furoxan (1,2,5-oxadiazole 2-oxide) series, leading to different heterocyclic systems like 1,2,4-thiadiazoles. rsc.orgrsc.org

Photochemical energy can also induce the cleavage of the 1,2,5-oxadiazole ring, similar to the thermal process, yielding nitrile and nitrile oxide fragments. thieme-connect.de However, detailed mechanistic studies on the photorearrangement of 1,2,5-oxadiazoles are less common than for their 1,2,4-isomers.

The photochemical rearrangements of 1,2,4-oxadiazoles have been investigated theoretically and are believed to proceed through several potential pathways. nih.gov Theoretical models suggest that the most favored route is a direct, barrierless, one-step process. nih.gov This mechanism involves the excitation of the reactant to the Franck-Condon region, followed by rapid decay through a conical intersection directly to the photoproduct. nih.gov Other proposed, but less likely, mechanisms include ring contraction-expansion or internal cyclization-isomerization pathways. nih.gov While these studies focus on the 1,2,4-isomer, they provide a framework for understanding the types of complex rearrangements that oxadiazole systems can undergo upon irradiation. The photoisomerization of other related heterocycles, such as isoxazoles, to species like ketenimines has also been demonstrated, highlighting the utility of photochemical methods for accessing reactive intermediates and facilitating heterocyclic transpositions. nih.gov

Ring-Opening and Subsequent Ring-Closure Mechanisms

The 1,2,5-oxadiazole ring system can undergo cleavage under specific conditions. Thermal and photochemical stimuli can induce the cleavage of the O1-N2 and C3-C4 bonds, leading to the formation of nitrile and nitrile oxide fragments. thieme-connect.de While thermal reactions often necessitate high temperatures, typically above 200°C, ring-strained analogues can react under milder conditions. thieme-connect.de

The corresponding N-oxides, known as furoxans, exhibit a characteristic ring-opening and ring-closure equilibrium. This process is believed to proceed through a dinitroso-olefin intermediate. researchgate.net In the context of substituted furoxans, this equilibrium can be influenced by the nature of the substituents. For instance, in the case of amino and nitro-substituted 1,2,5-oxadiazole-2-oxides, density functional theory (DFT) calculations have been employed to investigate the transition states and activation energies for these ring-opening processes. researchgate.net Such studies provide insight into the isomerization of furoxans, which can occur through ring-opening to a dinitroso intermediate followed by re-closure. researchgate.net

Furthermore, the furoxan ring has been observed to undergo ring-opening side reactions when subjected to certain nucleophiles, such as primary and secondary aliphatic amines. researchgate.net This highlights the delicate balance of reactivity within the furoxan system and the potential for ring-opening to compete with other reaction pathways.

Boulton-Katritzky Rearrangements in 1,2,5-Oxadiazole Systems

The Boulton-Katritzky rearrangement is a well-documented thermal or chemically induced transformation of heterocyclic compounds, most notably 1,2,4-oxadiazoles, into other five-membered heterocyclic systems. researchgate.netdntb.gov.uaosi.lvmdpi.com This rearrangement involves an internal nucleophilic substitution, where a nucleophilic atom within a three-atom side chain attacks an electrophilic atom of the initial heterocyclic ring. chim.it

While this rearrangement is a cornerstone of 1,2,4-oxadiazole (B8745197) chemistry, its occurrence in 1,2,5-oxadiazole systems is not as prevalent. thieme-connect.dechim.it Some literature mentions the Boulton-Katritzky rearrangement in the context of various 3-heteroallyl-substituted 1,2,5-oxadiazoles, where the oxadiazole is converted into a new five-membered heterocycle. thieme-connect.de However, specific examples involving this compound are not extensively reported. The primary focus of Boulton-Katritzky rearrangement studies has been on other isomers, such as the 1,2,4-oxadiazoles, where the arrangement of heteroatoms is more conducive to this type of transformation. researchgate.netdntb.gov.uaosi.lvmdpi.comchim.itresearchgate.net

Functionalization Strategies of the Furoxan Ring (1,2,5-Oxadiazole N-Oxides)

The functionalization of the furoxan ring is a key strategy for the synthesis of a diverse range of derivatives with tailored properties. These strategies often take advantage of the electronic nature of the furoxan ring and the presence of activating groups.

Nucleophilic Substitution of Nitro and Arylsulfonyl Groups on Furoxans

Nucleophilic substitution represents a powerful tool for the functionalization of the furoxan ring, particularly when a good leaving group, such as a nitro or arylsulfonyl group, is present. The reaction of 4-nitro-3-phenylfuroxan (B8798076) with hydroxy heterocycles has been shown to be successful, indicating the viability of nucleophilic substitution at the 4-position of the furoxan ring. This reactivity allows for the introduction of a variety of substituents, expanding the chemical space of furoxan derivatives.

| Starting Material | Nucleophile | Product | Reference |

| 4-Nitro-3-phenylfuroxan | Hydroxy heterocycles | Hetaryloxy-3-phenylfuroxan |

Condensations of Cyano-, Carbonyl-, and Carboxyfuroxan Derivatives

The functionalization of the furoxan ring can also be achieved through the condensation of derivatives containing cyano, carbonyl, or carboxy groups. researchgate.net This approach allows for the construction of more complex molecular architectures based on the furoxan scaffold. For example, the condensation of furoxanyl (B1587844) amidoximes with aldehydes, followed by oxidation, provides a route to 1,2,4-oxadiazole ring assemblies. researchgate.net

While specific examples of condensation reactions starting directly from cyano, carbonyl, or carboxy derivatives of 3-nitro-4-phenylfuroxan are not extensively detailed, the general principle of using these functional groups as handles for further elaboration is a recognized strategy in furoxan chemistry. researchgate.net For instance, 4-formyl-3-phenyl furoxan has been synthesized and its reactivity can be exploited in condensation reactions. Similarly, the synthesis of 4-amino-3-furoxancarboxylic acid azide (B81097) has been developed as a versatile synthon for preparing a range of functional furoxan derivatives, including those with carbonylamino groups. researchgate.net

Deoxygenation of 1,2,5-Oxadiazole 2-oxides to 1,2,5-Oxadiazoles

The conversion of 1,2,5-oxadiazole 2-oxides (furoxans) to their corresponding 1,2,5-oxadiazoles (furazans) is a fundamental transformation that can be achieved through deoxygenation. This reaction is significant as it allows for the synthesis of furazans from readily accessible furoxan precursors. A common method for this deoxygenation involves the use of trivalent phosphorus compounds, such as trimethylphosphite. For example, furazan (B8792606) derivatives can be obtained by the reduction of the related furoxan with trimethylphosphite. nih.gov

| Starting Furoxan | Deoxygenating Agent | Product Furazan |

| 4-Phenylfuroxan-3-carboxamide | Trimethylphosphite | 4-Phenylfurazan-3-carboxamide |

| 4-Phenylfuroxan-3-carbonitrile | Trimethylphosphite | 4-Phenylfurazan-3-carbonitrile |

Stability of the 1,2,5-Oxadiazole Ring to Chemical Agents (e.g., Acids, Alkalis)

The 1,2,5-oxadiazole ring exhibits a notable degree of stability towards various chemical reagents, a property that is influenced by the nature of its substituents. Generally, the heterocyclic ring is resistant to attack by acids. thieme-connect.de However, under forcing conditions, such as heating with dimethyl sulfate, alkylation of one of the ring nitrogen atoms can occur. thieme-connect.de

The stability towards alkaline conditions is more dependent on the substitution pattern. 3,4-Disubstituted 1,2,5-oxadiazoles, such as this compound, are generally stable to alkali. thieme-connect.de In contrast, the parent 1,2,5-oxadiazole and its monosubstituted analogues are susceptible to ring-cleavage reactions in the presence of alkali. thieme-connect.de

The corresponding N-oxides, furoxans, are also recognized for their thermal stability and stability towards a range of acid-base conditions. nih.gov This inherent stability of the 1,2,5-oxadiazole nucleus allows for a wide array of substituent manipulations to be performed without compromising the integrity of the heterocyclic core. thieme-connect.de

Computational and Theoretical Chemistry Studies of 3 Nitro 4 Phenyl 1,2,5 Oxadiazole

Molecular Geometry and Conformational Analysis

The three-dimensional arrangement of atoms in a molecule dictates its physical and chemical properties. Computational methods are instrumental in determining the most stable (equilibrium) geometry and exploring different conformations.

The equilibrium optimized geometry corresponds to the lowest energy arrangement of atoms on the potential energy surface. For phenyl-substituted oxadiazoles (B1248032), the bond lengths and angles within the oxadiazole ring are of particular interest as they reveal the degree of aromaticity and the electronic influence of the phenyl and nitro substituents.

While specific data for 3-Nitro-4-phenyl-1,2,5-oxadiazole is not available, studies on similar structures provide expected values. For example, in a study of 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole (B15214103), the C-O bond lengths in the oxadiazole ring were found to be approximately 1.366-1.368 Å, and the C-C bond connecting the phenyl ring to the oxadiazole was around 1.457 Å. ajchem-a.com These values are typical for such heterocyclic systems and would be expected to be similar in this compound, with slight modifications due to the presence and position of the nitro group.

Table 1: Representative Optimized Geometrical Parameters of a Phenyl-Oxadiazole Derivative (2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole) calculated at the B3LYP/6-311++G(d,p) level. ajchem-a.com

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C-O | 1.368 | O-C-N | 105.5 |

| C-N | 1.306 | C-N-N | 110.8 |

| N-N | 1.419 | N-N-C | 103.9 |

| C-C (inter-ring) | 1.457 | C-O-C | 114.3 |

This data is for an analogous compound and serves as a representative example.

A key feature of phenyl-substituted heterocyclic compounds is the torsion angle between the planes of the aromatic rings. This angle is a result of the balance between conjugative effects, which favor planarity, and steric hindrance between the rings, which favors a twisted conformation.

In the case of this compound, a non-planar structure is expected. The phenyl group and the nitro group are likely to be twisted out of the plane of the oxadiazole ring. For comparison, in 3,4-Bis(4-nitrophenyl)-1,2,5-oxadiazole 2-oxide, the dihedral angles between the phenyl rings and the oxadiazole ring were found to be in the range of 22-43°. iucr.org Similarly, in other polynitrophenyl-1,2,5-oxadiazoles, torsion angles between the phenyl and oxadiazole rings can be significant, with nitro groups also being twisted out of the phenyl ring plane due to steric hindrance. acs.org

Table 2: Representative Torsion Angles in Related Phenyl-Oxadiazole Systems.

| Compound | Rings Involved | Torsion Angle (°) | Reference |

| 3,4-Bis(4-nitrophenyl)-1,2,5-oxadiazole 2-oxide | Phenyl - Oxadiazole | 22.58 - 42.66 | iucr.org |

| Azobis(polynitrophenyl-1,2,5-oxadiazoles) | Phenyl - Oxadiazole | ~45 | acs.org |

This data is for analogous compounds and illustrates the expected non-planar nature.

Electronic Structure Characterization

The electronic structure of a molecule, including the distribution of electrons and the energies of its molecular orbitals, is crucial for understanding its reactivity and spectroscopic properties.

Computational studies on related nitro-substituted phenyl oxadiazoles reveal important aspects of their electronic character. The presence of the electron-withdrawing nitro group and the phenyl ring significantly influences the electronic distribution within the oxadiazole moiety. acs.org

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. scirp.orgscirp.org For oxadiazole derivatives, the HOMO is often localized on the phenyl ring, while the LUMO can be distributed across the oxadiazole and nitro-substituted parts of the molecule.

Molecular electrostatic potential (MEP) maps are another valuable tool, illustrating the charge distribution and predicting sites for electrophilic and nucleophilic attack. In nitro-phenyl-oxadiazole systems, the region around the nitro group is expected to be highly electronegative (red/yellow on an MEP map), indicating a site susceptible to nucleophilic attack, while the hydrogen atoms of the phenyl ring would represent electropositive regions (blue on an MEP map).

Frontier Molecular Orbital Analysis (HOMO-LUMO Energies and Gaps)

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap) is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.netajchem-a.com

For this compound, the electronic distribution is significantly influenced by its substituents. The phenyl group acts as a π-electron system, while the nitro group is a strong electron-withdrawing group. In related substituted oxadiazoles, the HOMO is often delocalized on the aromatic substituents, whereas the LUMO is typically distributed over the oxadiazole ring and any electron-withdrawing groups. This separation facilitates intramolecular charge transfer.

DFT calculations on related structures provide insight into the expected FMO properties. For instance, studies on amino and nitro-substituted 1,2,5-oxadiazole-2-oxides have explored their HOMO-LUMO energies. nih.gov Similarly, calculations for 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole have determined its HOMO energy to be -6.5743 eV, its LUMO energy as -2.0928 eV, and the resulting energy gap as 4.4815 eV. acs.org The presence of the strongly electron-withdrawing nitro group in this compound is expected to lower both the HOMO and LUMO energy levels and potentially reduce the HOMO-LUMO gap compared to less substituted analogs, indicating increased reactivity.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) | Computational Method |

|---|---|---|---|---|

| 1,2,5-Oxadiazole | -11.79 | - | - | Experimental (Ionization Energy) |

| 2-(4-Fluorophenyl)-5-phenyl-1,3,4-oxadiazole | -6.5743 | -2.0928 | 4.4815 | DFT/B3LYP/6-311++G(d,p) |

| Amino-nitro-1,2,5-oxadiazole-2-oxide isomers | Studies show effects of NH2 and NO2 substituents on HOMO/LUMO energies and gaps. nih.gov | B3LYP/6-311++G(d,p) |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. nih.gov The MEP map displays regions of different electrostatic potential on the electron density surface. Red or yellow areas indicate negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas denote positive potential (electron-poor), indicating sites for nucleophilic attack. Green regions represent neutral potential.

For this compound, the MEP map is expected to show distinct regions of positive and negative potential. Based on studies of related polynitrophenyl-1,2,5-oxadiazoles, the most negative potential (red/yellow) is anticipated to be located around the oxygen atoms of the nitro group and the nitrogen atoms of the oxadiazole ring. acs.orgresearchgate.net These electron-rich zones are the primary sites for interactions with electrophiles.

Conversely, regions of positive electrostatic potential (blue) are expected to be found around the hydrogen atoms of the phenyl ring and near the carbon atoms of the heterocyclic ring, indicating these as likely sites for nucleophilic attack. The MEP analysis thus highlights the molecule's charge polarization, with the nitro group strongly withdrawing electron density, making the adjacent parts of the molecule electron-deficient. researchgate.net

Effects of Nitro and Phenyl Substituents on Electronic Properties

The electronic properties of the 1,2,5-oxadiazole ring are significantly modulated by the attached nitro and phenyl substituents. The 1,2,5-oxadiazole ring itself is electron-deficient. researchgate.net This characteristic is amplified by the presence of the nitro (—NO₂) group, which is one of the strongest electron-withdrawing groups.

The nitro group's strong inductive and resonance effects pull electron density away from the heterocyclic ring, further increasing its electron-deficient nature. This effect is clearly observed in studies of polynitrophenyl-1,2,5-oxadiazoles, where the combination of the nitro groups and the oxadiazole ring creates a powerful electron-withdrawing motif. researchgate.net This increased electrophilicity makes the ring system more susceptible to nucleophilic attack.

Aromaticity Assessment and Stability Investigations

The stability and reactivity of this compound are intrinsically linked to the aromatic character of the 1,2,5-oxadiazole core. Computational methods such as Aromatic Stabilization Energy (ASE) and Nucleus-Independent Chemical Shift (NICS) are employed to quantify this aromaticity.

Aromatic Stabilization Energy (ASE) Calculation

| Isomer | ASE (kcal/mol) |

|---|---|

| 1,2,3-Oxadiazole | 38.20 |

| 1,2,4-Oxadiazole (B8745197) | 9.54 |

| 1,2,5-Oxadiazole | 6.05 |

| 1,3,4-Oxadiazole (B1194373) | 9.06 |

Nucleus-Independent Chemical Shift (NICS) Analysis

Nucleus-Independent Chemical Shift (NICS) is a magnetic criterion for aromaticity. It involves placing a "ghost" atom (a probe with no electrons or nucleus) at the center of a ring and calculating the magnetic shielding. A negative NICS value (diatropic shift) indicates the presence of a diamagnetic ring current, a hallmark of aromaticity, while a positive value indicates an anti-aromatic paramagnetic ring current. mdpi.com

Calculations for the parent oxadiazole isomers show that all have negative NICS(0) values (calculated at the ring center), confirming their aromatic character. mdpi.com The 1,2,5-oxadiazole ring exhibits a clear aromatic character based on this criterion. The substituents in this compound would modulate this inherent aromaticity, an effect that can be precisely quantified through specific NICS calculations for the substituted molecule. scirp.org

| Isomer | NICS(0) (ppm) |

|---|---|

| 1,2,3-Oxadiazole | -1.25 |

| 1,2,4-Oxadiazole | -4.82 |

| 1,2,5-Oxadiazole | -4.14 |

| 1,3,4-Oxadiazole | -5.69 |

Relative Stabilities of 1,2,5-Oxadiazole Isomers and Analogs

The stability of oxadiazole isomers varies depending on the relative positions of the oxygen and nitrogen atoms in the five-membered ring. Computational studies have consistently shown that 1,3,4-oxadiazole is the most stable among the four isomers. mdpi.com The 1,2,5-oxadiazole isomer is less stable than the 1,3,4- and 1,2,4-isomers but more stable than the highly unstable 1,2,3-oxadiazole, which exists as a diazoketone tautomer. mdpi.com The relative stabilities can be compared by calculating the Gibbs free energy (ΔG).

| Isomer | Relative ΔG (kcal/mol) |

|---|---|

| 1,2,3-Oxadiazole | 38.29 |

| 1,2,4-Oxadiazole | 2.59 |

| 1,2,5-Oxadiazole | 6.12 |

| 1,3,4-Oxadiazole | 0.00 |

The inherent stability of the 1,2,5-oxadiazole ring, while lower than some isomers, is sufficient to allow for a wide range of functionalization and applications. The attachment of phenyl and nitro groups will further modify this stability, a factor that is critical in fields such as medicinal chemistry and materials science.

Mechanistic Insights from Computational Studies

Computational methods are instrumental in elucidating reaction mechanisms, predicting the feasibility of various chemical transformations, and understanding the fundamental factors that govern a molecule's reactivity.

The 1,2,5-oxadiazole ring, also known as a furazan (B8792606) ring, can undergo ring-opening reactions under certain conditions. Computational studies, particularly Density Functional Theory (DFT), can be employed to model these processes. By locating and characterizing the transition state structures, chemists can calculate the activation energies required for the ring to open. This provides crucial information about the stability of the ring and the conditions under which such a reaction might occur. For instance, in related oxadiazole systems, computational studies have been used to investigate the ring-opening of 1,2,4-oxadiazoles, which are known to rearrange into more stable heterocyclic compounds. researchgate.net These studies highlight the tendency of the O–N bond to be the weak point in the ring structure. researchgate.net Similarly, the hydrolysis of difluoromethyl-1,3,4-oxadiazole derivatives, which involves a ring-opening step, has been mechanistically detailed through a combination of experimental and computational methods. mdpi.comacs.org These studies propose that the reaction proceeds via nucleophilic attack on a carbon atom of the oxadiazole ring, leading to the formation of a tetrahedral intermediate that subsequently undergoes ring cleavage. acs.org Such computational analyses are vital for predicting the stability and potential degradation pathways of compounds like this compound.

Tautomerism, the interconversion of structural isomers, is another area where computational chemistry offers significant insights. For molecules containing both acidic and basic centers, proton tautomerism can be a key equilibrium to consider. In the context of substituted oxadiazoles, computational studies have been used to investigate the relative stabilities of different tautomeric forms. For example, in amino and nitro-substituted 1,2,5-oxadiazole-2-oxides, DFT calculations have been used to explore proton tautomerism, leading to the formation of imine, oxime, and aci forms. researchgate.net These calculations help to determine which tautomer is the most stable and therefore most likely to be present under given conditions. For this compound, while proton tautomerism of the core ring is not expected, computational studies could explore the tautomeric possibilities if other functional groups were introduced to the phenyl ring.

Quantum chemical calculations are fundamental to understanding how the structure of a molecule dictates its properties. By calculating various electronic descriptors, a detailed picture of the molecule's reactivity and potential interactions can be built. scirp.org

Key Quantum Chemical Descriptors:

| Property | Description | Significance |

| HOMO (Highest Occupied Molecular Orbital) | The energy of the highest energy orbital containing electrons. | Indicates the ability of a molecule to donate electrons. A higher HOMO energy suggests a better electron donor. |

| LUMO (Lowest Unoccupied Molecular Orbital) | The energy of the lowest energy orbital without electrons. | Indicates the ability of a molecule to accept electrons. A lower LUMO energy suggests a better electron acceptor. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap generally correlates with higher chemical reactivity and lower kinetic stability. |

| Electronegativity (χ) | A measure of the ability of an atom or molecule to attract electrons. | Provides insight into the overall electron-attracting nature of the molecule. |

| Chemical Hardness (η) | A measure of the resistance to change in electron distribution. | Molecules with a larger HOMO-LUMO gap are generally considered "harder." |

| Chemical Softness (S) | The reciprocal of chemical hardness. | "Softer" molecules are generally more reactive. |

| Electrophilicity Index (ω) | A measure of the electrophilic character of a species. | Helps to predict how a molecule will behave as an electrophile in a reaction. |

| Molecular Electrostatic Potential (MEP) | A 3D map of the electron density around a molecule. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for chemical reactions. |

This table provides a general overview of key quantum chemical descriptors and their significance in understanding structure-property relationships.

For substituted oxadiazoles, these calculations have been used to correlate the electronic properties with observed biological activities. mdpi.com For this compound, the electron-withdrawing nitro group and the phenyl substituent will significantly influence these properties. DFT calculations could precisely quantify these effects, providing a basis for predicting its reactivity and potential applications.

Advanced Characterization Methodologies for 3 Nitro 4 Phenyl 1,2,5 Oxadiazole Structures

Spectroscopic Analysis Techniques for Structure Elucidation

Spectroscopic methods provide fundamental insights into the molecular structure of 3-Nitro-4-phenyl-1,2,5-oxadiazole by probing the interactions of the molecule with electromagnetic radiation. These techniques are instrumental in identifying functional groups and mapping the connectivity of atoms within the molecule.

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of an organic compound provides a unique fingerprint, with specific absorption bands corresponding to the vibrational frequencies of different bonds. For this compound, the IR spectrum, typically recorded using a potassium bromide (KBr) pellet, would be expected to exhibit several characteristic absorption peaks.

The key functional groups and their anticipated IR absorption regions are:

Nitro Group (NO₂): Strong asymmetric and symmetric stretching vibrations are characteristic of the nitro group. These typically appear in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

C=N Stretching: The carbon-nitrogen double bond within the oxadiazole ring is expected to show an absorption band in the range of 1580-1690 cm⁻¹. ptfarm.pl

Aromatic C=C Stretching: The presence of the phenyl ring will give rise to several absorption bands in the 1400-1600 cm⁻¹ region.

C-O-C Stretching: The ether-like linkage within the oxadiazole ring typically shows stretching vibrations in the 1000-1300 cm⁻¹ range. ptfarm.pl

Aromatic C-H Stretching: These vibrations are expected to appear above 3000 cm⁻¹.

C-N Stretching: The single bond between the phenyl group and the oxadiazole ring, and within the ring itself, will contribute to the fingerprint region of the spectrum.

Table 1: Expected IR Absorption Bands for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) |

| Asymmetric NO₂ Stretch | 1500 - 1560 |

| Symmetric NO₂ Stretch | 1300 - 1370 |

| C=N Stretch (Oxadiazole) | 1580 - 1690 |

| Aromatic C=C Stretch | 1400 - 1600 |

| C-O-C Stretch (Oxadiazole) | 1000 - 1300 |

| Aromatic C-H Stretch | > 3000 |

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. The phenyl group protons would typically appear as a multiplet in the aromatic region, generally between δ 7.0 and 8.5 ppm. The exact chemical shifts and splitting patterns would be influenced by the electron-withdrawing nature of the nitro group and the oxadiazole ring. For a related compound, 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-amine, the aromatic protons of the nitrophenyl group appear as multiplets in the δ 7.5-8.9 ppm range. d-nb.info

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. The spectrum for this compound would be expected to show distinct signals for the two carbons of the oxadiazole ring and the six carbons of the phenyl ring. The carbons of the oxadiazole ring typically resonate at relatively low field (downfield). For instance, in a similar structure, 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-amine, the oxadiazole carbons appear at approximately δ 169.0 and 164.7 ppm. d-nb.info The carbons of the nitrophenyl ring would also have characteristic chemical shifts influenced by the positions of the nitro and oxadiazole substituents.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) |

| ¹H | Aromatic Protons (Phenyl) | 7.0 - 8.5 (multiplet) |

| ¹³C | Oxadiazole Carbons | 150 - 170 |

| ¹³C | Phenyl Carbons | 120 - 150 |

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing ionization and fragmentation.

For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would be characteristic of the molecule's structure. Common fragmentation pathways for related oxadiazole N-oxides include the loss of neutral fragments such as NO, NO₂, and CO. scielo.br The phenyl group can also lead to characteristic fragments. The study of deuterated analogues of similar compounds has been instrumental in confirming fragmentation pathways. scielo.br For example, the mass spectrum of 2,5-bis-(4-nitro-phenyl)-(1,3,4)oxadiazole shows a molecular ion peak at m/z 312, with other significant peaks corresponding to fragments. nih.gov

Chromatographic Purification and Analysis

Chromatographic techniques are indispensable for the separation and purification of synthesized compounds, as well as for the assessment of their purity.

Column chromatography is a widely used preparative technique for purifying organic compounds from mixtures. brieflands.comnih.gov The crude product of a synthesis is dissolved in a minimal amount of solvent and loaded onto a column packed with a stationary phase, typically silica (B1680970) gel. A solvent or a mixture of solvents (the mobile phase) is then passed through the column, and the components of the mixture are separated based on their differential adsorption to the stationary phase.

For the purification of this compound, a common solvent system would likely be a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent such as ethyl acetate. nih.govmdpi.com The polarity of the eluent is often gradually increased to elute compounds with increasing polarity. The separation is monitored by techniques such as Thin Layer Chromatography (TLC).

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify the components in a mixture. It is particularly useful for assessing the purity of a synthesized compound. iiarjournals.org For this compound, a reversed-phase HPLC method would likely be employed.

In a typical setup, a C18 column would be used as the stationary phase, and a mixture of a polar solvent like water (often with a modifier like formic acid or orthophosphoric acid) and a less polar organic solvent like acetonitrile (B52724) or methanol (B129727) would serve as the mobile phase. ipbcams.ac.cn The compound is detected as it elutes from the column, often using a UV-Vis detector set at a wavelength where the compound exhibits strong absorbance. The purity of the sample is determined by the area of the peak corresponding to the target compound relative to the total area of all peaks in the chromatogram. A purity of ≥95% is often required for compounds intended for further studies. iiarjournals.org

Structure Property Relationship Spr Investigations in Nitro Phenyl 1,2,5 Oxadiazole Systems

Correlation of Computational Data with Experimental Observations in 1,2,5-Oxadiazole Derivatives

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for predicting the properties of 1,2,5-oxadiazole derivatives and rationalizing experimental findings. researchgate.netscirp.org Theoretical calculations provide insights into molecular structure, stability, and electronic properties that are often difficult to measure directly but can be correlated with experimental data. nih.govresearchgate.net

A key area of correlation is between calculated electronic parameters and experimentally observed reactivity or biological activity. For example, theoretical descriptors like the LUMO energy, which indicates electron acceptor ability, can be correlated with reduction potentials (Eᵣ) obtained experimentally through cyclic voltammetry. nih.gov Similarly, calculated properties such as molecular volume, dipole moment (μ), and octanol/water partition coefficients (log P) are used to build quantitative structure-activity relationship (QSAR) models that link molecular structure to activities like herbicidal or cytotoxic effects. researchgate.netnih.gov

Studies on oxadiazole isomers have used DFT calculations to determine relative stabilities, with 1,3,4-oxadiazole (B1194373) found to be the most stable isomer. scirp.org These stability predictions are based on calculated parameters like total energy (ΔG), HOMO-LUMO gaps, and indices of aromaticity such as the Nucleus-Independent Chemical Shift (NICS). scirp.org A larger HOMO-LUMO gap generally corresponds to higher kinetic stability and lower chemical reactivity. scirp.org These computational findings align with the general experimental observation that the 1,2,5-oxadiazole ring is relatively stable but can undergo cleavage under harsh conditions. thieme-connect.de

The table below shows examples of parameters that are often calculated and correlated with experimental data for oxadiazole systems.

| Computational Parameter (DFT) | Corresponding Experimental Observation | Significance |

| HOMO-LUMO Energy Gap | UV-vis Absorption Spectra, Chemical Stability | Predicts molecular stability and electronic transitions. researchgate.netscirp.org |

| Energy of LUMO | Reduction Potential (Cyclic Voltammetry) | Relates to electron-accepting capability and bioreductive activation. nih.gov |

| NICS (Nucleus-Independent Chemical Shift) | Aromaticity/Stability | Quantifies the aromatic character of the heterocyclic ring. scirp.org |

| Molecular Electrostatic Potential (ESP) | Intermolecular Interactions (X-ray Crystallography) | Identifies sites for electrophilic/nucleophilic attack and hydrogen bonding. researchgate.net |

| Molecular Volume (V) | Steric Hindrance, Lipophilicity | Correlates with how a molecule fits into an active site and its solubility. nih.gov |

Design Principles for Modulating Chemical Reactivity and Stability through Structural Variation

The design of 1,2,5-oxadiazole derivatives with tailored reactivity and stability hinges on the strategic manipulation of their molecular structure. The inherent stability of the 3,4-disubstituted 1,2,5-oxadiazole ring to alkali and its general resistance to electrophilic attack form a stable foundation for further functionalization. thieme-connect.de

Modulating Reactivity: The chemical reactivity of the 1,2,5-oxadiazole system can be significantly enhanced by introducing a good leaving group as a substituent. This strategy enables nucleophilic substitution reactions, providing a synthetic route to a wide range of heteroatom-substituted analogues that would otherwise be difficult to access. thieme-connect.de Furthermore, the strong electron-withdrawing character of the nitro group can be harnessed to activate adjacent positions. For example, the presence of two nitro groups on a phenyl ring attached to the oxadiazole core can activate a methoxy (B1213986) group for nucleophilic displacement under mild conditions. acs.org

Modulating Stability and Energetic Properties: For applications such as energetic materials, stability is a critical parameter that must be balanced with performance. Computational studies have revealed key design principles for achieving this balance. osti.gov

Substitution: The sensitivity and performance of oxadiazole-based energetic materials can be effectively tuned by substituting nitro groups with amino groups. osti.gov The introduction of amino groups can increase stability through the formation of intra- and intermolecular hydrogen bonds, which helps to create a more stable crystal lattice. acs.org

Ring Variation: Replacing a central 1,2,5-oxadiazole ring with a 1,2,4-oxadiazole (B8745197) ring is another strategy to modify sensitivity and performance. osti.gov

Intermolecular Interactions: The strategic placement of substituents that encourage strong intermolecular interactions, such as hydrogen bonds and π-π stacking, is a key reason for achieving low sensitivity and high energy density. researchgate.net

These principles allow for a rational, end-to-end design approach, moving from theoretical modeling and analysis of existing materials to the targeted synthesis of new compounds with desired properties. osti.gov

Applications of 3 Nitro 4 Phenyl 1,2,5 Oxadiazole in Advanced Chemical Synthesis and Materials Science

Utilization as Synthetic Intermediates and Building Blocks for Complex Molecules

The chemical structure of 3-Nitro-4-phenyl-1,2,5-oxadiazole, featuring a nitro group attached to the stable 1,2,5-oxadiazole ring, renders it an excellent substrate for nucleophilic substitution reactions. The nitro group acts as an effective leaving group, allowing for the introduction of a wide variety of functional groups onto the oxadiazole core. This reactivity is a cornerstone of its utility as a synthetic intermediate.

A prime example of this is the conversion of this compound into 4-Phenyl-1,2,5-oxadiazol-3-ol. thieme-connect.de This transformation is typically achieved by reacting the starting compound with a solution of sodium hydroxide (B78521) in aqueous dimethoxyethane. thieme-connect.de The hydroxide ion displaces the nitro group, yielding the corresponding oxadiazol-3-ol, which exists predominantly in its hydroxy tautomeric form. thieme-connect.de This product can then serve as a building block for further functionalization, such as the preparation of ethers and esters. thieme-connect.de

The stability of the 1,2,5-oxadiazole nucleus is a critical feature, permitting a broad spectrum of chemical modifications on its substituents without disrupting the ring itself. thieme-connect.de This allows chemists to use simple, readily accessible 1,2,5-oxadiazoles as platforms to construct more intricate mono- and bicyclic systems. thieme-connect.de While the halogenated analogues, such as 3-chloro-4-phenyl-1,2,5-oxadiazole, are also used in substitution reactions to produce alkoxy derivatives, the reactivity of the nitro-substituted variant provides a valuable alternative pathway. thieme-connect.de

Research into related nitro-oxadiazole compounds further illustrates their role as key intermediates. For instance, 3-chlorocarbohydroxymoyl-4-nitro-1,2,5-oxadiazole has been identified as a crucial precursor in a novel synthesis pathway for 3,4-Bis(4-nitro-1,2,5-oxadizaol-3-yl)-1,2,5-oxadiazole-N-oxide (DNTF), a significant high-energy material. google.com This underscores the importance of the nitro-oxadiazole moiety as a reactive handle for constructing complex, energy-rich molecules. google.com

Table 1: Nucleophilic Substitution of this compound

| Reactant | Reagent | Product | Application of Product |

|---|

Role in the Development of High-Energy Density Materials

The 1,2,5-oxadiazole ring is a well-established "energetic backbone" in the field of high-energy density materials (HEDMs). researchgate.netnih.govmostwiedzy.pl Its high nitrogen content and the energy-rich N-O bonds within the heterocyclic structure contribute favorably to the energetic properties of molecules containing this ring. researchgate.net The introduction of explosophoric groups, such as the nitro group (–NO₂), onto this scaffold is a primary strategy for designing advanced energetic materials. researchgate.netacs.org

Derivatives of 1,2,5-oxadiazole are principal components in many HEDMs. nih.govmostwiedzy.pl The combination of the furazan (B8792606) ring with nitro groups leads to compounds with a desirable balance of high density, positive heat of formation, and good oxygen balance, which are critical parameters for detonation performance. researchgate.netmdpi.com Theoretical and experimental studies have consistently shown that introducing nitro groups enhances the detonation velocity and pressure of these materials. researchgate.net

The synthesis of compounds like DNTF from a nitro-1,2,5-oxadiazole precursor highlights the direct application of this chemical class in creating powerful, melt-castable explosives. google.com Research has expanded to include various polynitrophenyl-1,2,5-oxadiazoles, which have been developed as heat-resistant energetic materials with excellent thermal stability (up to 300 °C) and low sensitivity to friction. acs.org These materials derive their properties from the strategic combination of multiple nitro groups and the stable oxadiazole core. acs.org

The general strategy involves linking the 1,2,5-oxadiazole subunit to other nitrogen-rich heterocycles or acyclic energetic moieties. researchgate.net The resulting compounds often exhibit superior performance characteristics compared to traditional explosives. For example, some materials based on linked 1,2,5-oxadiazole rings have demonstrated high detonation velocities and pressures, indicating their potential as high-performance energetic materials. researchgate.net

Table 2: Properties of Representative 1,2,5-Oxadiazole-Based Energetic Materials

| Compound Family | Key Structural Features | Notable Properties | Reference |

|---|---|---|---|

| Polynitrophenyl-1,2,5-oxadiazoles | Multiple nitro groups on phenyl ring attached to oxadiazole | High thermal stability (up to 300 °C), friction insensitivity, good density (up to 1.75 g/cm³) | acs.org |

| Linked 1,2,5-Oxadiazoles | Two or more oxadiazole rings linked directly or via spacers | High detonation velocity (e.g., 9505 m/s) and pressure (e.g., 41.3 GPa) | researchgate.net |

General Applications in Functional Organic Materials

Beyond energetic applications, the oxadiazole heterocycle is a valuable component in a variety of functional organic materials. The inherent stability of the 1,2,5-oxadiazole ring makes it a reliable building block for materials designed for specific electronic or optical properties. thieme-connect.de

Oxadiazole derivatives, in general, are known to be part of molecules used in optoelectronics. mdpi.com The 1,2-diazole fragment, which is a component of the 1,2,5-oxadiazole structure, functions as an electron-withdrawing group. mdpi.com This property is leveraged in the design of conducting systems. mdpi.com Furthermore, oxadiazole-containing compounds have found use as organic light-emitting diodes (OLEDs), laser dyes, and optical brighteners due to their ability to transport electrons efficiently and their wide energy gap between the HOMO and LUMO orbitals, which contributes to molecular stability. mdpi.com

Future Research Directions and Challenges in 3 Nitro 4 Phenyl 1,2,5 Oxadiazole Chemistry

Development of Novel and Efficient Synthetic Strategies for Substituted 1,2,5-Oxadiazoles

The synthesis of asymmetrically substituted 1,2,5-oxadiazoles like 3-Nitro-4-phenyl-1,2,5-oxadiazole remains a key challenge. While general methods for the construction of the 1,2,5-oxadiazole ring are established, the introduction of diverse and functionally complex substituents requires the development of more sophisticated and efficient synthetic protocols.

One of the primary challenges lies in the regioselective synthesis of such compounds. Traditional methods often yield mixtures of isomers, necessitating tedious and often low-yielding purification steps. Future research will likely focus on the development of catalytic and template-directed approaches to control regioselectivity during ring formation.

Furthermore, the synthesis of precursors for substituted 1,2,5-oxadiazoles can be complex. For instance, the preparation of substituted benzil (B1666583) dioximes, common precursors for diphenyl-1,2,5-oxadiazoles, requires multiple steps. researchgate.net The development of one-pot or tandem reactions that streamline the synthesis of these precursors would represent a significant advancement.

Recent strategies in the broader field of oxadiazole synthesis that could be adapted for nitro-phenyl-1,2,5-oxadiazoles include:

[3+2] Cycloaddition Reactions: The cycloaddition of nitrile oxides with nitriles is a fundamental approach to 1,2,4-oxadiazoles that has been explored for the synthesis of 3-nitro-1,2,4-oxadiazoles. rsc.org Adapting this methodology for the synthesis of 1,2,5-oxadiazoles could provide a direct route to the desired core structure.

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to accelerate the synthesis of 1,3,4-oxadiazole (B1194373) derivatives, often leading to higher yields and shorter reaction times. mdpi.com The application of this technology to the synthesis of this compound could offer a more efficient and scalable route.

Flow Chemistry: Continuous flow reactors can offer precise control over reaction parameters, leading to improved yields and safety, particularly for reactions involving energetic or unstable intermediates. The exploration of flow-based synthesis for nitro-containing oxadiazoles (B1248032) is a promising avenue for future research.

A key area for future development is the synthesis of functionalized derivatives of this compound. For example, the synthesis of 3-(Hydroxymethyl)-4-(4-nitrophenyl)-1,2,5-oxadiazole 2-oxide has been reported, demonstrating that the phenyl ring can be further functionalized. nih.gov The development of a broader range of synthetic tools to introduce various functional groups onto the phenyl ring would greatly expand the chemical space accessible for this class of compounds.

Deeper Mechanistic Understanding of Complex Rearrangement and Transformation Reactions

The 1,2,5-oxadiazole ring is known to undergo a variety of rearrangement and transformation reactions, often leading to the formation of other heterocyclic systems. A deeper mechanistic understanding of these processes is crucial for both predicting the stability of this compound under different conditions and for harnessing these rearrangements for the synthesis of novel compounds.

One of the most well-known rearrangements in this context is the Boulton-Katritzky rearrangement , which involves the transformation of a 1,2,4-oxadiazole (B8745197) into a new five-membered heterocycle. While this rearrangement is more commonly associated with 1,2,4-oxadiazoles, understanding the potential for analogous rearrangements in the 1,2,5-oxadiazole series is an important area for future investigation. chim.itthieme-connect.de

The thermal and photochemical stability of this compound is another critical area of study. The presence of the nitro group and the phenyl ring can significantly influence the electronic structure and reactivity of the oxadiazole core. Mechanistic studies, including kinetic analysis and the identification of intermediates and transition states, are needed to elucidate the pathways of decomposition and rearrangement. For example, studies on the thermal rearrangement of 3-(substituted phenyl)-4-(p-tolyl)-1,2,4-oxadiazole-5(4H)-thiones have revealed that the mechanism can switch between homolytic and heterolytic cleavage of the N-O bond depending on the substituents on the phenyl ring. researchgate.net Similar detailed mechanistic investigations for this compound are warranted.

Furthermore, the transformation of 1,2,5-oxadiazoles into other heterocycles, such as triazolo[1,5-a]quinolines and triazolo[1,5-a]pyridines from 3-(N-heteroarylamino)-1,2,5-oxadiazoles, highlights the synthetic potential of these rearrangements. clockss.org Investigating whether this compound can be a precursor for other complex heterocyclic systems through controlled rearrangement reactions is a promising direction for future research.

Advanced Computational Modeling for Predictive Chemistry and Material Design

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for understanding the structure, stability, and reactivity of heterocyclic compounds. For this compound, advanced computational modeling can play a crucial role in several key areas.

Predicting Stability and Reactivity: DFT calculations can be used to investigate the electronic structure, aromaticity, and bond dissociation energies of this compound. This information can provide insights into its thermal stability and susceptibility to nucleophilic or electrophilic attack. For instance, computational studies on aminonitro-substituted 1,2,5-oxadiazole-2-oxides have been used to investigate their stability and the activation energies for ring-opening reactions. researchgate.net Similar studies on this compound would be highly valuable.

Designing Novel Materials: The 1,2,5-oxadiazole ring is a key component in many energetic materials due to its high heat of formation. frontiersin.org Computational modeling can be used to predict the energetic properties, such as the heat of formation and detonation performance, of new derivatives of this compound. This predictive capability can guide the synthesis of new high-energy-density materials with tailored properties. For example, DFT calculations have been used to design and predict the properties of energetic materials based on 1,2,4-oxadiazole and 1,2,5-oxadiazole backbones. frontiersin.org

Elucidating Reaction Mechanisms: Computational modeling can be used to map out the potential energy surfaces of rearrangement and transformation reactions, helping to elucidate the reaction mechanisms and identify the most favorable pathways. This can be particularly useful for understanding complex rearrangements where experimental characterization of intermediates is challenging.

The table below summarizes some key properties of oxadiazole isomers that have been investigated using computational methods.

| Isomer | Relative Stability | Aromaticity (NICS) |

| 1,2,3-Oxadiazole | Less Stable | Aromatic |

| 1,2,4-Oxadiazole | More Stable | Aromatic |

| 1,2,5-Oxadiazole | More Stable | Aromatic |

| 1,3,4-Oxadiazole | Most Stable | Aromatic |

This data is based on general findings for oxadiazole isomers and highlights the utility of computational chemistry in assessing such properties. acs.org

Future computational work should focus on building accurate models that can predict the properties of this compound and its derivatives with high fidelity, thereby accelerating the discovery and design of new functional molecules.

Exploration of New Reactivity Modalities and Functionalization Protocols

Expanding the synthetic utility of this compound hinges on the exploration of new reactivity modalities and the development of novel functionalization protocols. The highly electron-deficient nature of the nitro-substituted oxadiazole ring makes it an interesting substrate for a variety of chemical transformations.

Nucleophilic Aromatic Substitution: The nitro group in 3-nitro-1,2,5-oxadiazoles is a good leaving group, making these compounds susceptible to nucleophilic aromatic substitution (SNA_r) reactions. This has been demonstrated by the conversion of this compound to 4-phenyl-1,2,5-oxadiazol-3-ol upon treatment with sodium hydroxide (B78521). thieme-connect.de A systematic investigation of the scope of this reaction with a wide range of nucleophiles (e.g., alkoxides, thiolates, amines, and carbanions) would provide access to a diverse array of 3-substituted-4-phenyl-1,2,5-oxadiazoles.

Functionalization of the Phenyl Ring: While the reactivity of the oxadiazole ring is a primary focus, the functionalization of the phenyl substituent offers another avenue for creating molecular diversity. Standard electrophilic aromatic substitution reactions on the phenyl ring could be challenging due to the electron-withdrawing nature of the nitro-oxadiazole moiety. Therefore, the development of alternative functionalization strategies, such as directed metalation-cross-coupling reactions, is a promising area for future research.

Metal-Catalyzed Cross-Coupling Reactions: The development of methods for the direct C-H functionalization of the 1,2,5-oxadiazole ring or the phenyl substituent would be a significant breakthrough. While challenging, recent advances in C-H activation chemistry offer potential pathways to achieve this. Additionally, if halo-substituted derivatives of this compound can be synthesized, they could serve as valuable precursors for a variety of metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).

Photoredox Catalysis: The use of photoredox catalysis has revolutionized organic synthesis by enabling a wide range of transformations under mild conditions. Exploring the reactivity of this compound under photoredox conditions could uncover novel reaction pathways and provide access to previously inaccessible derivatives.

The table below summarizes some potential functionalization strategies for this compound.

| Reaction Type | Position of Functionalization | Potential Reagents |

| Nucleophilic Aromatic Substitution | C3 of the oxadiazole ring | Alkoxides, Thiolates, Amines, Carbanions |

| Directed Metalation | Phenyl ring | Organolithium or Grignard reagents followed by an electrophile |

| Cross-Coupling (from halo-derivative) | Phenyl or oxadiazole ring | Boronic acids, Alkynes, Amines (with a suitable catalyst) |

| C-H Functionalization | Phenyl or oxadiazole ring | Transition metal catalysts |

By systematically exploring these and other reactivity modalities, the synthetic utility of this compound can be greatly expanded, paving the way for the development of new materials and chemical probes with novel properties and functions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。